6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride
Overview
Description
The compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Physical and Chemical Properties Analysis
The physical and chemical properties of “6,7-Dimethylspiro[chroman-2,4’-piperidin]-4-one hydrochloride” are not explicitly mentioned in the search results. A related compound, “6,8-Dimethylspiro[chromane-2,4’-piperidine] hydrochloride”, is described as a solid .Scientific Research Applications
Antihypertensive Activity : A study by Evans et al. (1983) synthesized novel compounds similar in structure to 6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride, which exhibited potent blood pressure-lowering activity. These compounds were shown to have superior antihypertensive activity compared to hydralazine and the calcium antagonist nifedipine.
Inhibition of Multidrug Efflux Pump : Chopra et al. (2019) researched synthetic piperine analogs, including compounds structurally related to this compound, for their ability to inhibit the multidrug efflux pump NorA in Staphylococcus aureus Chopra et al. (2019).
Analgesic Activity : Yamato et al. (1981) created compounds including 1'-alkylspiro[isochroman-3,4'-piperidin]-1-ones, which are structurally related to the chemical . These compounds demonstrated significant analgesic activity Yamato et al. (1981).
Inhibition of Histamine Release : In another study by Yamato et al. (1981), compounds similar to this compound were shown to inhibit histamine release from isolated rat peritoneal mast cells Yamato et al. (1981).
Antibacterial Properties : A study by VeeramaliniJ and Baskar (2017) on piperidone derivatives, which are structurally related to the compound , demonstrated high inhibition of Salmonella typhi in antibacterial studies VeeramaliniJ and Baskar (2017).
Synthesis of Local Anaesthetic Agents : Research by Fu Xiaobin (2012) involved the synthesis of Ropivacaine hydrochloride from compounds structurally similar to this compound Fu Xiaobin (2012).
Anticancer Potential : A 2021 study by Chitti et al. investigated analogues of this compound for their anticancer potential, showing significant cytotoxicity and apoptosis in cancer cells Chitti et al. (2021).
Properties
IUPAC Name |
6,7-dimethylspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-10-7-12-13(17)9-15(3-5-16-6-4-15)18-14(12)8-11(10)2;/h7-8,16H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJVWLHHPAHUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3(CCNCC3)CC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680741 | |
Record name | 6,7-Dimethylspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216162-07-0 | |
Record name | 6,7-Dimethylspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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